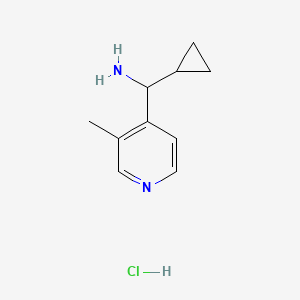![molecular formula C15H13ClN2O B2417751 2-(2-氯苯基)-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙酮 CAS No. 2195878-80-7](/img/structure/B2417751.png)
2-(2-氯苯基)-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a 2-chlorophenyl group attached to the ethanone moiety adds to its chemical diversity and potential for various applications.
科学研究应用
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for pharmaceuticals.
作用机制
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are abnormal in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
The compound interacts with FGFR by inhibiting its kinase activity . This inhibition is achieved through the compound’s structural optimization guided by the co-crystal structure of the compound with FGFR1 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFR, the compound disrupts these processes, thereby exerting its anticancer effects .
Result of Action
The inhibition of FGFR by the compound leads to a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth and metastasis . Therefore, the compound’s action results in anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with a suitable pyrrolo[3,4-b]pyridine derivative under acidic or basic conditions. This is followed by cyclization and oxidation steps to form the desired ethanone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- 2-chloro-5H-pyrrolo[2,3-b]pyrazine
- Pyrazolo[3,4-b]pyridin-6-one derivatives
Uniqueness
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolo[3,4-b]pyridine core
属性
IUPAC Name |
2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-6-2-1-4-11(13)8-15(19)18-9-12-5-3-7-17-14(12)10-18/h1-7H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZICSOVNVBADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC=CC=C3Cl)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
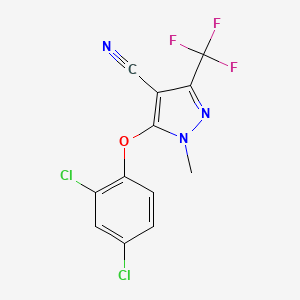
![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)
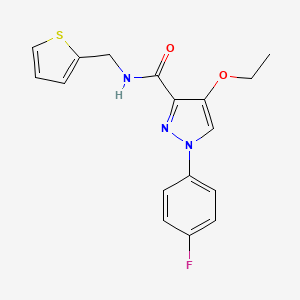
![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)
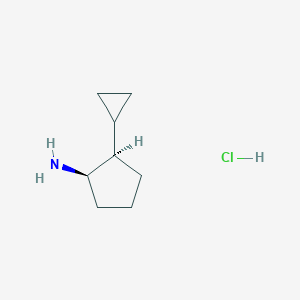
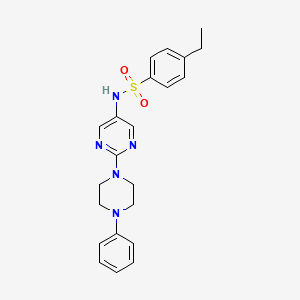
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2417681.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
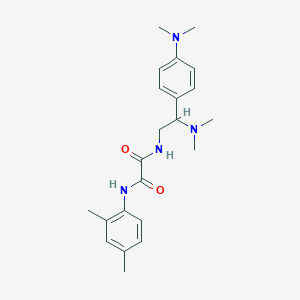

![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)
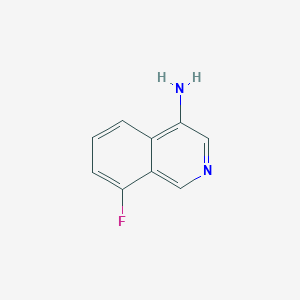
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
